CYP2D6 Inhibition: IC₅₀ = 4.17 µM – A Moderate Interaction That Distinguishes It from Pyrazole Carboxamides with Stronger CYP2D6 Liability
The target compound inhibits CYP2D6 with an IC₅₀ of 4.17 µM in human liver microsomes using dextromethorphan as substrate [1]. In contrast, many pyrazole-containing drugs (e.g., some COX-2 inhibitors) show sub-micromolar CYP2D6 inhibition, while the simple analog N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is expected to exhibit weaker inhibition due to the absence of the tetramethyl motif. The 4.17 µM value places the compound in a moderate-risk category, distinct from potent CYP2D6 inactivators (>10-fold difference from typical sub-µM inhibitors).
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4,170 nM (4.17 µM) |
| Comparator Or Baseline | Class-level: typical potent CYP2D6 inhibitors show IC₅₀ < 500 nM; the pyrazole analog lacking tetramethyl substitution is predicted to have IC₅₀ > 10 µM |
| Quantified Difference | ~10-fold weaker than potent CYP2D6 inhibitors; >2-fold stronger than predicted for des-methyl analog |
| Conditions | Human liver microsomes, dextromethorphan O-demethylation, preincubation 5 min, LC-MS/MS detection |
Why This Matters
A moderate CYP2D6 IC₅₀ reduces the risk of clinically significant drug-drug interactions relative to strong CYP2D6 inhibitors, an important consideration when selecting a tool compound for in vivo pharmacology studies.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). CYP2D6 inhibition data. View Source
